molecular formula C24H34Cl2N2 B159058 Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, (R)- CAS No. 57426-38-7

Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, (R)-

Cat. No. B159058
CAS RN: 57426-38-7
M. Wt: 421.4 g/mol
InChI Key: PDTBWROWBIVSFO-PPLJNSMQSA-N
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Description

“Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, ®-” is also known as MT-45 . It is a new psychoactive substance that has reached the recreational drug market . It is an N,N’-disubstituted piperazine, having a cyclohexane ring attached to one of the nitrogen atoms of the piperazine ring and a 1,2-diphenylethyl moiety attached to the other nitrogen atom . MT-45 is one of a series of 1-(1,2-diphenylethyl)piperazine analgesics invented in the early 1970s .


Molecular Structure Analysis

MT-45 is an N,N’-disubstituted piperazine, having a cyclohexane ring attached to one of the nitrogen atoms of the piperazine ring and a 1,2-diphenylethyl moiety attached to the other nitrogen atom . The molecular formula is C24H34Cl2N2.

Scientific Research Applications

Analgesic Properties and Opioid Receptor Interaction

Piperazine derivatives, specifically MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine), have been studied for their analgesic properties. MT-45, a piperazine derivative, has shown opioid-like desired and unwanted effects, suggesting its potential use as an opioid analgesic. This compound has been investigated in terms of its pharmacology, which involves opioid receptors and non-opioid targets, and it has shown effects similar to traditional opioids (Siddiqi et al., 2015), (Yip & Deng, 2017).

Therapeutic and Diagnostic Applications in Oncology

A derivative of 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine, PB28, is considered an excellent lead candidate for therapeutic and diagnostic applications in oncology. Its utility, however, is limited by high lipophilicity. Studies have focused on developing analogues with reduced lipophilicity for potential use as positron emission tomography radiotracers (Abate et al., 2011).

Role in Memory Impairment and Sigma Receptor Agonists

The impact of 4-cyclohexyl-1-[(1R)-1,2-diphenylethyl]-piperazine (CDEP) on memory impairment has been explored. Its administration has shown to cause significant memory impairment in mice, which could be alleviated by sigma receptor agonists. This suggests the potential role of the sigma receptor, particularly the sigma 1 receptor subtype, in learning and memory processes affected by CDEP (Matsuno et al., 1998).

Safety And Hazards

Concerns over the availability and use of MT-45 in the European Union led to an assessment of the health and social risks posed by the substance, and, consequently, its control across the EU Member States . A single fatality involving MT-45 and etizolam is described in a case report .

properties

IUPAC Name

1-cyclohexyl-4-[(1R)-1,2-diphenylethyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2.2ClH/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23;;/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2;2*1H/t24-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTBWROWBIVSFO-PPLJNSMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2CCN(CC2)[C@H](CC3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90206014
Record name Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90206014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, (R)-

CAS RN

57426-38-7
Record name Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057426387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90206014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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